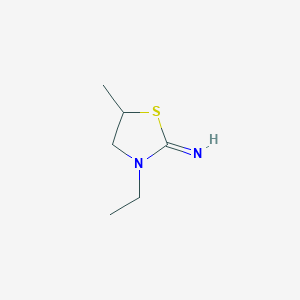

3-Ethyl-5-methyl-1,3-thiazolidin-2-imine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2S |

|---|---|

Molecular Weight |

144.24 g/mol |

IUPAC Name |

3-ethyl-5-methyl-1,3-thiazolidin-2-imine |

InChI |

InChI=1S/C6H12N2S/c1-3-8-4-5(2)9-6(8)7/h5,7H,3-4H2,1-2H3 |

InChI Key |

IZVPYFQZHIDSTH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(SC1=N)C |

Origin of Product |

United States |

Structural Context Within Thiazolidine Derivatives

The foundational structure of 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine is the thiazolidine (B150603) ring. This is a five-membered heterocyclic system containing one sulfur and one nitrogen atom. nih.gov The core thiazolidine ring is a key component in many important synthetic and natural products, including the antibiotic penicillin. researchgate.net

The structure of the specific compound is distinguished by the following features:

Thiazolidine Ring : A saturated 5-membered ring with a sulfur atom at position 1 and a nitrogen atom at position 3.

Ethyl Group at N-3 : An ethyl (-CH2CH3) substituent is bonded to the nitrogen atom of the ring.

Methyl Group at C-5 : A methyl (-CH3) group is attached to the carbon atom at position 5 of the ring.

Imine Group at C-2 : A double bond exists between the carbon at position 2 and an external nitrogen atom (=NH), forming an exocyclic imine functionality.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H12N2S |

| Molecular Weight | 144.24 g/mol |

| CAS Number | 1002301-77-4 |

| Canonical SMILES | CCN1CC(SC1=N)C |

Data sourced from PubChem CID 3694509. nih.gov

Nomenclature and Classification of the Imine Functionality

Conventional Synthetic Approaches

Conventional methods for constructing the thiazolidine (B150603) core often rely on cyclocondensation reactions, which involve the stepwise or one-pot formation of the heterocyclic ring from separate components.

Condensation Reactions for Thiazolidine Ring Formation

The fundamental approach to synthesizing the 1,3-thiazolidine ring involves the condensation reaction of a 1,2-aminothiol with an aldehyde or ketone. diva-portal.org This reaction proceeds through the formation of an intermediate hemiaminal or thiaza-acetal, followed by cyclization via the removal of a water molecule to yield the stable five-membered ring. diva-portal.org This method is particularly effective under physiological or near-neutral pH conditions and typically does not require a catalyst. diva-portal.org

Another widely used conventional method is the three-component reaction of an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid, such as thioglycolic acid, to form thiazolidin-4-ones. researchgate.netekb.eg The process begins with the formation of an imine from the amine and carbonyl compound, which is then attacked by the sulfur nucleophile of the mercapto-acid, followed by intramolecular cyclization to form the thiazolidinone ring. researchgate.netekb.egnih.gov While this method typically yields a 4-oxo derivative, it establishes the core thiazolidine structure through a condensation pathway.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 1,2-Aminothiol | Aldehyde/Ketone | - | 1,3-Thiazolidine | diva-portal.org |

| Amine | Aldehyde/Ketone | Mercaptoacetic Acid | 1,3-Thiazolidin-4-one | researchgate.netekb.eg |

Multi-Component Reactions (MCRs) for Thiazolidin-2-imines

Multi-component reactions have emerged as powerful and efficient tools for synthesizing complex molecules like thiazolidin-2-imines in a single step, avoiding the need to isolate intermediates and thereby increasing atom economy and reducing waste. nih.gov

Amine, Aldehyde/Ketone, and Thiol-Based Cyclizations

This one-pot, three-component strategy is a cornerstone for the synthesis of the thiazolidine nucleus. nih.gov The reaction involves the condensation of an amine, an aldehyde or ketone, and a thiol-containing compound, typically thioglycolic acid, to form 2,3-disubstituted 4-thiazolidinones. nih.govresearchgate.net The reaction is often facilitated by a catalyst and heating. nih.gov The mechanism involves the initial formation of a Schiff base (imine) from the amine and aldehyde, which then undergoes a cyclocondensation reaction with the thiol. researchgate.net The sulfur atom of the thiol attacks the imine carbon, leading to an intermediate that cyclizes to form the final thiazolidine ring. researchgate.net

Primary Amine, Ketone, Terminal Alkyne, and Isothiocyanate Combinations

A novel and efficient one-pot, four-component strategy utilizes a copper-catalyzed reaction to synthesize thiazolidin-2-imines bearing quaternary carbon centers. acs.orgnih.gov This reaction combines a primary amine, a ketone, a terminal alkyne, and an isothiocyanate. acs.org The process involves an initial copper-catalyzed A³ coupling (alkyne-amine-aldehyde/ketone) to form a propargylamine intermediate in situ. nih.gov This intermediate then reacts with the isothiocyanate to form a thiourea derivative, which undergoes a regioselective 5-exo-dig S-cyclization (hydrothiolation) to yield the final thiazolidin-2-imine product. nih.gov This methodology has been shown to be effective with a range of substrates, including various substituted benzylamines, alkyl amines, terminal alkynes, and isothiocyanates, producing good to excellent yields. nih.gov

| Catalyst System | Key Reactants | Key Intermediate | Final Product | Reference |

| CuCl₂ / Ti(OEt)₄ | Primary amine, ketone, terminal alkyne, isothiocyanate | Propargylamine | 5-substituted-thiazolidin-2-imine | acs.org |

| Cu(I) / Zn(II) | Amine, alkyne, aldehyde, isothiocyanate | Propargylamine | Thiazolidine-2-imine | nih.govresearchgate.net |

| Chiral copper–pybox | Imine, alkyne, isothiocyanate | Propargylthiourea | Enantiopure thiazolidine-2-imine | rsc.orgresearchgate.net |

Amine, Isothiocyanate, and Dihalide Coupling Strategies

An expeditious, metal-free approach for the synthesis of thiazolidin-2-imines involves the three-component coupling of amines, isothiocyanates, and vic-dihalides. lookchem.comtandfonline.com In this method, 1,2-dichloroethane (DCE) or 1,2-dibromoethane acts as a two-carbon source for the annulation, as well as the solvent. lookchem.comtandfonline.com The reaction is typically promoted by a base, such as sodium bicarbonate (NaHCO₃), and proceeds at elevated temperatures. lookchem.com This strategy demonstrates broad substrate scope, tolerating various aromatic and aliphatic amines and isothiocyanates, and offers the advantage of being applicable to gram-scale synthesis. lookchem.comresearchgate.net A similar microwave-assisted, one-pot telescopic approach has also been developed, providing a cleaner and more rapid route to these compounds. nih.gov

The proposed mechanism involves the initial formation of a thiourea from the amine and isothiocyanate. The thiourea is then N-alkylated by the dihalide, followed by an intramolecular S-alkylation that closes the ring to form the thiazolidin-2-imine.

Aromatic α-Bromoketone, Primary Amine, and Phenyl Isothiocyanate Reactions

A one-pot, three-component synthesis of functionalized thiazol-2(3H)-imines can be achieved through the reaction of α-amino acids (serving as the primary amine source), aroylisothiocyanates, and α-bromoketones. researchgate.net This reaction is efficiently carried out in an ionic liquid, which acts as both the solvent and promoter. The process involves the initial reaction between the amino acid and the aroylisothiocyanate to form a thiourea intermediate. This is followed by reaction with the α-bromoketone, leading to cyclization and the formation of the thiazole-imine ring structure. researchgate.net This method provides a straightforward route to highly substituted thiazole derivatives.

Catalytic Synthesis of Thiazolidin-2-imine Structures

The formation of the thiazolidin-2-imine scaffold is frequently achieved through catalytic cyclization reactions. These methods offer advantages in terms of efficiency, selectivity, and reaction conditions. Various catalytic systems, including transition metals, organocatalysts, and acids or bases, have been successfully employed.

Transition Metal-Catalyzed Processes (e.g., Copper Catalysis)

Transition metals, particularly copper, have proven to be effective catalysts for the synthesis of thiazolidin-2-imine derivatives. These catalysts facilitate key bond-forming steps, often in one-pot, multicomponent reactions, which enhances atom economy and procedural simplicity. acs.orgnih.gov

A notable copper-catalyzed approach involves a one-pot, multicomponent reaction between primary amines, ketones, terminal alkynes, and isothiocyanates. acs.orgnih.gov This method leads to thiazolidin-2-imines with quaternary carbon centers on the five-membered ring in good to excellent yields. nih.gov The process begins with a copper-catalyzed A³ coupling (Aldehyde-Alkyne-Amine) to form a propargylamine intermediate. This intermediate then reacts with an isothiocyanate to form a thiourea, which subsequently undergoes a regioselective 5-exo-dig S-cyclization to yield the final product. nih.gov Density functional theory (DFT) calculations have suggested that the copper(I)-catalyzed reaction proceeds with a lower energy barrier for the S-cyclization pathway compared to the N-cyclization pathway, ensuring chemo- and regioselectivity. acs.orgnih.govresearchgate.net

Another efficient copper-catalyzed method is the tandem annulation reaction of alkyl amines, isothiocyanates, and diazo acetates to produce 2-iminothiazolidin-4-ones. rsc.orgnih.gov This [2+1+2] cyclization strategy is valued for its use of readily available starting materials, mild reaction conditions, and high yields, without the need for external bases, ligands, or oxidants. nih.gov

| Catalyst | Reactants | Product Type | Key Features | Reference |

| CuCl₂ | Primary amines, ketones, terminal alkynes, isothiocyanates | Thiazolidin-2-imines | One-pot, multicomponent, forms quaternary centers | acs.orgnih.gov |

| CuI | Alkyl amines, isothiocyanates, diazo acetates | 2-Iminothiazolidin-4-ones | Tandem [2+1+2] annulation, high step-economy | rsc.orgnih.gov |

| Chiral Copper-pybox complex | Imines, terminal alkynes, isothiocyanates | Enantiopure thiazolidine-2-imines | Enantioselective, intramolecular 5-exo-dig hydrothiolation | researchgate.net |

Organocatalytic Methods for Thiazolidin-2-imines

Organocatalysis presents a metal-free alternative for the synthesis of thiazolidine heterocycles, often utilizing small organic molecules to catalyze the reaction. These methods are attractive due to the lower toxicity and cost of the catalysts compared to transition metals.

Triethylenediamine (DABCO) has been identified as an effective organocatalyst for producing thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide. nih.govacs.org This base-catalyzed protocol proceeds with low catalyst loading at ambient temperatures. nih.gov The proposed mechanism involves a nucleophilic attack of the propargylamine on carbon disulfide, followed by a DABCO-mediated proton abstraction to form a dithiocarbamate anion, which then undergoes cyclization. acs.org

In a similar vein, an environmentally friendly approach for the synthesis of thiazolidine-2-imine derivatives has been developed via the [3+2] annulation of p-quinamines with isothiocyanates. acs.org This reaction proceeds efficiently under catalyst-free and solvent-free conditions, highlighting a sustainable pathway to these structures. acs.org Other organocatalysts, such as ethylenediamine diacetate (EDDA), a Brønsted acid-base combined salt, have been used for synthesizing related thiazolidinediones. nih.gov

| Catalyst | Reactants | Product Type | Key Features | Reference |

| DABCO | α-tertiary propargylamines, carbon disulfide | Thiazolidine-2-thiones | Base-catalyzed, low catalyst loading, ambient temperature | nih.govacs.org |

| None (Catalyst-free) | p-Quinamines, isothiocyanates | Thiazolidine-2-imines | [3+2] annulation, environmentally friendly | acs.org |

| EDDA | Benzaldehyde, Thiazolidinedione (TZD) | 5-Benzylidene thiazolidinedione | Brønsted acid-base catalyst | nih.gov |

Acid and Base Catalysis in Thiazolidine Synthesis

Traditional acid and base catalysis remains a cornerstone for the synthesis of thiazolidine rings. These methods are often straightforward and utilize inexpensive and readily available reagents.

Base-catalyzed ring closure is a common strategy. For instance, a one-pot telescopic approach for synthesizing a library of thiazolidine-2-imines involves the reaction of 2-aminopyridines (or pyrazines/pyrimidines) with isothiocyanates, followed by a base-catalyzed ring closure with 1,2-dibromoethane. nih.gov Similarly, the synthesis of 2-iminothiazolidinones can be achieved through the reaction of unsymmetrical thioureas, where regioselectivity is controlled by the absence of a base and the electronic properties of the substituents.

Lewis acids like scandium(III) triflate (Sc(OTf)₃) and boron trifluoride etherate (BF₃·OEt₂) have been used to catalyze the domino ring-opening cyclization of N-tosylaziridines with isothiocyanates to form thiazolidin-2-imines. nih.gov This reaction proceeds via a 5-exo-dig cyclization to afford the products with high yields. nih.gov

| Catalyst Type | Catalyst Example | Reactants | Product Type | Reference |

| Base | Sodium Hydroxide (NaOH) | Thiourea intermediates, 1,2-dibromoethane | Thiazolidine-2-imines | nih.gov |

| Lewis Acid | Sc(OTf)₃, BF₃·OEt₂ | N-tosylaziridines, isothiocyanates | Thiazolidin-2-imines | nih.gov |

| Brønsted Acid-Base | Ethylenediammonium diacetate (EDDA) | Amine, aldehyde, thioglycolic acid | 1,3-Thiazolidin-4-ones | nih.gov |

Green Chemistry and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to thiazolidin-2-imines and their analogs. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free, or neat, conditions is a key aspect of green synthesis. This approach reduces volatile organic compound (VOC) emissions and simplifies product purification.

Several methodologies for thiazolidine synthesis have been adapted to solvent-free conditions. For example, the [3+2] annulation of p-quinamines with isothiocyanates to yield thiazolidine-2-imines can be performed without any solvent or catalyst. acs.org The synthesis of 1,3-thiazolidin-4-ones has been achieved using ammonium persulfate (APS) as a catalyst under solvent-free conditions at 90 °C, offering benefits like high yield and atom economy. nih.gov Furthermore, the DABCO-catalyzed synthesis of 1,3-thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide also proceeds efficiently in the absence of a solvent. nih.gov

| Catalyst/Condition | Reactants | Product Type | Key Advantage | Reference |

| Catalyst- and Solvent-Free | p-Quinamines, isothiocyanates | Thiazolidine-2-imines | High environmental friendliness | acs.org |

| Ammonium Persulfate (APS) | Substituted aniline, benzaldehyde, thioglycolic acid | 1,3-Thiazolidin-4-ones | Economical catalyst, high atom economy | nih.gov |

| DABCO | α-tertiary propargylamines, carbon disulfide | 1,3-Thiazolidine-2-thiones | Avoids solvent use, mild conditions | nih.gov |

Ultrasonic-Assisted Syntheses

The use of ultrasonic irradiation is another green chemistry technique that can enhance reaction rates, improve yields, and reduce reaction times. The energy from ultrasound promotes the formation of reactive intermediates and increases mass transfer.

A one-pot protocol for the synthesis of 2-imino-1,3-thiazolidin-4-ones utilizes ultrasonic irradiation (45 kHz) to achieve high yields (75–91%) in very short reaction times (12–15 minutes). researchgate.net This reaction involves amines, isocyanates, aldehydes, and chloroform in the presence of sodium hydroxide. researchgate.net The application of ultrasound has also been beneficial in the synthesis of other thiazole derivatives, where it leads to mild reaction conditions, rapid reactions, and high yields, often with a reusable catalyst. acs.orgnih.gov The methodology's advantages include operational simplicity and energy efficiency compared to conventional heating methods. researchgate.net

| Method | Reactants | Product Type | Key Features | Reference |

| Ultrasonic Irradiation (45 kHz) | Amines, isocyanates, aldehydes, chloroform, NaOH | 2-Imino-1,3-thiazolidin-4-ones | High yields (75-91%), short reaction times (12-15 min) | researchgate.net |

| Ultrasonic Irradiation with TCsSB catalyst | Thiosemicarbazone, hydrazonoyl chlorides | Thiazole derivatives | Mild conditions, quick reaction, reusable catalyst | acs.orgnih.gov |

Catalyst Reuse and Efficiency

The sustainable synthesis of thiazolidin-2-imines and related heterocyclic compounds places a strong emphasis on the development of recoverable and reusable catalytic systems. In the context of producing thiazolidin-2-imine analogs, a notable advancement is the use of a magnetized inorganic–bioorganic nanohybrid catalyst, nano Fe₃O₄-SiO₂@Glu-Cu(II). researchgate.netsci-hub.se This heterogeneous catalyst facilitates a solvent-free, four-component, one-pot reaction to synthesize thiazolidin-2-imines. A key advantage of this system is its facile separation from the reaction mixture using an external magnet, allowing for its recovery and reuse. researchgate.netsci-hub.se Experimental studies have demonstrated that this catalyst can be reused for at least three consecutive runs without a significant loss in its catalytic activity, highlighting its potential for more economical and environmentally friendly production processes. researchgate.netsci-hub.se

The efficiency of the nano Fe₃O₄-SiO₂@Glu-Cu(II) catalyst in consecutive reaction cycles for the synthesis of a model thiazolidin-2-imine is detailed in the table below.

| Reaction Run | Yield (%) |

|---|---|

| 1 | 96 |

| 2 | 94 |

| 3 | 93 |

While the above data pertains to a specific analog, the principle of employing magnetically recoverable nanocatalysts is a promising strategy for the synthesis of a wide range of substituted thiazolidin-2-imines. Research on related thiazolidine structures further supports the viability of catalyst recycling. For instance, in the synthesis of thiazolidin-4-ones, catalysts such as nano-CoFe₂O₄@SiO₂/PrNH₂ have been reused for up to seven cycles, and ionic liquid catalysts like [Et₃NH][HSO₄] have been recycled for five runs while maintaining high product yields. nih.gov

Mechanistic Insights into Thiazolidin-2-imine Formation

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and its analogs. Research has focused on identifying key reaction intermediates and elucidating the intricate cyclization pathways that lead to the final five-membered heterocyclic ring.

Investigation of Reaction Intermediates

The formation of the thiazolidin-2-imine ring is not a single-step process but rather a sequence of reactions involving distinct intermediates. A pivotal intermediate in the multi-component synthesis is a propargylamine derivative. nih.gov This intermediate is typically formed in the initial stage of the reaction, for example, through a copper-catalyzed A³ coupling of an aldehyde, an amine, and an alkyne. The crucial role of this propargylamine has been unequivocally demonstrated by its isolation from the reaction mixture and subsequent reaction with an isothiocyanate, which yielded the final thiazolidin-2-imine product. nih.gov

Following its formation, the propargylamine acts as a nucleophile, attacking the electrophilic carbon of an isothiocyanate. This addition reaction leads to the formation of a second key intermediate: a propargyl thiourea . nih.gov The presence and structure of thiourea intermediates are well-documented, and their characteristic spectroscopic signatures can be used for their identification. mdpi.com

Below is a table with representative spectroscopic data for a model propargyl thiourea intermediate, illustrating the key signals observed in NMR spectroscopy.

| Atom | 1H NMR Chemical Shift (ppm) | 13C NMR Chemical Shift (ppm) |

|---|---|---|

| NH (Alkyl) | 5.50 - 6.30 (broad singlet) | - |

| NH (Aryl) | 7.30 - 8.50 (broad singlet) | - |

| C=S | - | 178 - 184 |

The identification of these intermediates provides a clear roadmap of the reaction progress and allows for targeted optimization of each step in the synthetic sequence.

Elucidation of Cyclization Pathways

The final and decisive step in the formation of the thiazolidin-2-imine ring is the intramolecular cyclization of the propargyl thiourea intermediate. This cyclization is a regioselective process, with two primary potential pathways: S-cyclization or N-cyclization. nih.gov

The dominant pathway, leading to the desired thiazolidin-2-imine, is a 5-exo-dig S-cyclization . nih.gov In this pathway, the sulfur atom of the thiourea moiety acts as the nucleophile, attacking the internal carbon of the alkyne. This type of cyclization is generally favored based on Baldwin's rules for ring closure. researchgate.net The structure of the resulting 2-imino thiazolidine product has been confirmed through single-crystal X-ray analysis in studies of analogous compounds. nih.govnih.gov

The alternative pathway, a 5-exo-dig N-cyclization, would involve the nitrogen atom attacking the alkyne, which would result in the formation of an imidazolidine-2-thione isomer. nih.gov However, this is typically observed as a minor product. nih.gov

The preference for the S-cyclization pathway, and thus the selective formation of the thiazolidin-2-imine, has been investigated using computational methods. Density Functional Theory (DFT) calculations have shown that the copper(I)-catalyzed reaction pathway leading to S-attack has a lower activation energy barrier compared to the N-attack pathway. nih.gov This theoretical insight aligns with the experimental observations, where the thiazolidin-2-imine is the major product. The copper catalyst, therefore, not only participates in the initial formation of the propargylamine intermediate but also plays a crucial role in accelerating and directing the subsequent cyclization step. nih.gov

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. In the case of 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm its structural features.

The most notable vibration would be the C=N stretching of the imine group, which typically appears in the region of 1690-1640 cm⁻¹. The presence of an N-H bond, due to tautomerism with the imine, would likely be observed as a stretching vibration in the 3400-3100 cm⁻¹ range. Furthermore, the aliphatic C-H bonds of the ethyl and methyl groups, as well as the thiazolidine (B150603) ring, would produce stretching vibrations between 3000 and 2850 cm⁻¹. The C-N and C-S stretching vibrations are also expected in the fingerprint region of the spectrum, providing further evidence of the thiazolidine ring structure.

Table 1: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Imine Tautomer) | 3400-3100 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=N Stretch (Imine) | 1690-1640 |

| C-N Stretch | 1350-1000 |

| C-S Stretch | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the different proton environments within a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the methyl group, and the thiazolidine ring.

The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), a characteristic pattern resulting from spin-spin coupling. The methyl group attached to the thiazolidine ring would likely appear as a doublet, coupled to the adjacent methine proton. The protons on the thiazolidine ring itself would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other and the adjacent methyl group.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂- (Ethyl) | 3.2 - 3.6 | Quartet | 2H |

| -CH- (Ring) | 3.0 - 3.5 | Multiplet | 1H |

| -CH₂- (Ring) | 2.8 - 3.3 | Multiplet | 2H |

| -CH₃ (Ethyl) | 1.1 - 1.4 | Triplet | 3H |

| -CH₃ (Ring) | 1.0 - 1.3 | Doublet | 3H |

| N-H (Imine Tautomer) | Broad singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The most downfield signal would be attributed to the imine carbon (C=N) due to its deshielding environment. The carbons of the thiazolidine ring would appear at intermediate chemical shifts, while the aliphatic carbons of the ethyl and methyl groups would be found in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N (Imine) | 160 - 170 |

| -CH- (Ring) | 50 - 60 |

| -CH₂- (Ethyl) | 40 - 50 |

| -CH₂- (Ring) | 30 - 40 |

| -CH₃ (Ring) | 15 - 25 |

| -CH₃ (Ethyl) | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of atoms within a molecule. In an HMBC spectrum of this compound, key correlations would be expected.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₆H₁₂N₂S, which corresponds to a molecular weight of approximately 144.24 g/mol .

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 144. The fragmentation pattern would likely involve the loss of small, stable fragments. Common fragmentation pathways could include the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z 115, or the loss of a methyl radical (•CH₃), leading to a fragment at m/z 129. Further fragmentation of the thiazolidine ring would also produce characteristic ions, aiding in the confirmation of the structure.

X-ray Crystallography for Absolute Structure Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. While X-ray crystallography has been widely applied to elucidate the structures of various thiazolidine derivatives, including those with a 2-imino moiety, the specific crystallographic data for the title compound remains unavailable.

The general class of 2-imino-1,3-thiazolidines has been the subject of structural investigations, which have confirmed the presence of the characteristic five-membered thiazolidine ring and the exocyclic imine group. These studies are essential for understanding the structural nuances within this family of compounds. However, without a dedicated crystallographic analysis of this compound, details regarding its precise molecular geometry, conformational preferences of the ethyl and methyl substituents, and the packing of molecules in the crystal lattice cannot be definitively established.

Further research involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis would be necessary to provide the empirical data for a detailed structural discussion and to populate a crystallographic data table. Such a study would yield critical information, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Exact measurements of all interatomic distances and angles within the molecule.

Torsional Angles: Data describing the conformation of the thiazolidine ring and the orientation of the substituents.

Intermolecular Interactions: Information on how molecules are arranged and interact with each other in the solid state, such as through hydrogen bonding or van der Waals forces.

Without this experimental data, any discussion on the specific molecular geometry and conformation of this compound would be purely speculative.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine, DFT calculations offer a robust framework for understanding its fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Computational studies on related thiazolidinone derivatives have utilized DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to achieve accurate geometric parameters. nih.gov The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of chemical stability and reactivity. jmchemsci.com For thiazolidinone derivatives, the HOMO is often localized over the substituted aromatic ring, while the LUMO is distributed over the indole (B1671886) side, indicating the likely sites for nucleophilic and electrophilic attack. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Thiazolidine (B150603) Ring System (Illustrative) This table presents illustrative data based on typical values for similar thiazolidine structures, as specific experimental or calculated data for this compound is not available in the provided search results.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.82 | ||

| C-N | 1.47 | ||

| C=N | 1.28 | ||

| S-C-N | 105.0 | ||

| C-N-C | 112.0 | ||

| C-S-C-N | 15.0 |

Vibrational Frequency Predictions and Spectral Assignments

Theoretical vibrational analysis provides a predicted infrared (IR) and Raman spectrum, which can be compared with experimental data to confirm the molecular structure and assign vibrational modes. DFT calculations are employed to compute the harmonic vibrational frequencies. Studies on similar heterocyclic compounds have demonstrated that theoretical vibrational spectra, when appropriately scaled, show good agreement with experimental spectra. researchgate.net

The predicted vibrational frequencies are assigned to specific molecular motions, such as stretching, bending, and torsional modes. For instance, the characteristic C=N stretching vibration in the imine group, and the various C-H, C-N, and C-S stretching and bending modes within the thiazolidine ring and its substituents can be identified. This detailed assignment aids in the interpretation of experimental spectroscopic data.

Table 2: Predicted Vibrational Frequencies and Assignments for a Thiazolidine Derivative (Illustrative) This table presents illustrative data based on typical vibrational frequencies for similar thiazolidine structures, as specific experimental or calculated data for this compound is not available in the provided search results.

| Frequency (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretching (ethyl, methyl) |

| ~1650 | C=N stretching (imine) |

| ~1460 | C-H bending (methyl, methylene) |

| ~1250 | C-N stretching |

| ~700 | C-S stretching |

Chemical Shift Computations for NMR Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT can provide valuable support for experimental assignments. nih.gov By comparing the computed chemical shifts with experimental values, the structural assignment can be confidently confirmed.

Table 3: Calculated vs. Experimental NMR Chemical Shifts for a Thiazolidine Derivative (Illustrative) This table presents illustrative data based on typical chemical shifts for similar thiazolidine structures, as specific experimental or calculated data for this compound is not available in the provided search results.

| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| N-CH₂- | 3.5 | 3.4 | 45.0 | 44.5 |

| -CH₂-CH₃ | 1.2 | 1.1 | 15.0 | 14.8 |

| C=N | - | - | 160.0 | 158.9 |

| C5-CH₃ | 1.4 | 1.3 | 20.0 | 19.7 |

Reaction Mechanism and Kinetics Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing details about transition states and reaction energy profiles that are often difficult to obtain experimentally.

Energy Profile and Transition State Characterization

The synthesis of thiazolidine derivatives often involves multi-step reactions. Computational studies can map out the energy profile of the entire reaction pathway, identifying intermediates and transition states. The characterization of transition state structures is crucial for understanding the reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the bond-forming and bond-breaking processes. For the formation of related thiazolidin-4-ones, the reaction mechanism involves the initial formation of an imine intermediate followed by intramolecular cyclization. nih.gov

Reaction Pathway Elucidation and Barrier Analysis

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be elucidated. The energy barriers (activation energies) associated with each step determine the kinetics of the reaction. For instance, in the synthesis of thiazolidinones, the cyclization step is often the rate-determining step. nih.gov Computational analysis can quantify this energy barrier, providing a theoretical basis for the observed reaction rates. Understanding the reaction pathway and energy barriers allows for the optimization of reaction conditions to improve yield and selectivity.

Molecular Tautomerism and Conformational Analysis

Computational studies are instrumental in elucidating the tautomeric and conformational preferences of this compound. These analyses provide a foundational understanding of the molecule's intrinsic properties.

Equilibrium Between Thiazolidine-2-imine and Dihydrothiazol-2-amine Forms

The this compound molecule can exist in a tautomeric equilibrium with its 2-amino-3-ethyl-5-methyl-4,5-dihydro-1,3-thiazole form. Computational studies on analogous 2-amino-2-thiazoline (B132724) systems suggest that the amino tautomer is generally more stable than the imino tautomer researchgate.net. Density Functional Theory (DFT) and ab initio calculations have shown that the free energy of the imino form is higher than that of the amino form, indicating a thermodynamic preference for the amino structure researchgate.net. This preference is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of the heterocyclic ring researchgate.net. Solvation effects can also shift the equilibrium, with polar solvents potentially favoring one tautomer over the other researchgate.net.

Table 1: Predicted Relative Stability of Tautomeric Forms

| Tautomeric Form | Predicted Relative Stability | Key Stabilizing Factors |

|---|---|---|

| Dihydrothiazol-2-amine | More Stable | Aromatic character, potential for delocalization |

Note: This data is extrapolated from studies on analogous compounds and represents a theoretical prediction for this compound.

Ring Conformation and Substituent Effects

The five-membered thiazolidine ring is not planar and can adopt various puckered conformations to minimize steric strain. Computational analyses, often employing DFT methods, are used to determine the most stable conformations researchgate.netmdpi.com. For substituted thiazolidines, the ring commonly exhibits an envelope or a twisted conformation researchgate.netresearchgate.net. In an envelope conformation, one atom is out of the plane of the other four, while in a twisted conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three researchgate.net.

The ethyl group at the N3 position and the methyl group at the C5 position will significantly influence the conformational preference of the ring. These substituents will seek to occupy positions that minimize steric hindrance, which are typically pseudo-equatorial orientations. The interplay between the substituents and the inherent flexibility of the thiazolidine ring determines the global minimum energy conformation mdpi.comresearchgate.net.

Table 2: Possible Ring Conformations and Substituent Orientations

| Conformation | Substituent Position (Ethyl at N3) | Substituent Position (Methyl at C5) | Predicted Stability |

|---|---|---|---|

| Envelope | Pseudo-equatorial | Pseudo-equatorial | High |

| Envelope | Pseudo-axial | Pseudo-equatorial | Moderate |

Note: The stability predictions are based on general principles of conformational analysis for substituted heterocyclic rings.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, including solvent molecules.

Solute-Solvent Interaction Modeling

While specific solute-solvent interaction models for this compound are not extensively documented, general computational approaches can be applied. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used to approximate the effect of a solvent on the solute's electronic structure and geometry nih.gov. These models treat the solvent as a continuous dielectric medium, which can provide insights into the stability of different tautomers and conformers in various solvents researchgate.net. For more detailed analysis, explicit solvent models, where individual solvent molecules are included in the calculation, can be employed to study specific interactions like hydrogen bonding.

Hydrogen Bonding and Pi-Stacking Predictions

The this compound molecule has functional groups capable of participating in hydrogen bonding. The imino or amino group can act as a hydrogen bond donor, while the nitrogen atoms within the ring can act as hydrogen bond acceptors nih.gov. The strength and geometry of these potential hydrogen bonds can be predicted using computational methods nih.govmdpi.com.

Table 3: Predicted Intermolecular Interactions

| Interaction Type | Potential Donor/Acceptor Groups | Predicted Significance |

|---|---|---|

| Hydrogen Bonding | Imino/Amino group (donor), Ring Nitrogens (acceptor) | High |

| Pi-Stacking | Limited potential via the C=N exocyclic bond | Low |

Molecular Interactions and Advanced Applications in Chemical Synthesis

Investigation of Molecular Recognition Principles

The arrangement of atoms and electrons in 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine governs how it interacts with other molecules. These interactions are fundamental to its potential applications in areas like medicinal chemistry and catalysis.

Stereoelectronic Factors in Molecular Interactions

Stereoelectronic effects, which are the result of the spatial arrangement of orbitals, play a crucial role in the conformation and reactivity of this compound. wikipedia.orgbeilstein-journals.orgbaranlab.org In saturated heterocyclic systems like the thiazolidine (B150603) ring, hyperconjugation is a key stereoelectronic interaction. beilstein-journals.org This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C bond) to an adjacent empty antibonding orbital (like a C-S or C-N σ* orbital). imperial.ac.uk

In the case of this compound, the following stereoelectronic interactions are expected to be significant:

nN → σC-S and nS → σC-N:** The lone pairs on the nitrogen and sulfur atoms can interact with the antibonding orbitals of the adjacent C-S and C-N bonds, respectively. These interactions contribute to the stability of the ring's conformation.

σC-H → σC-X (X = N or S):* The bonding orbitals of the C-H bonds on the ethyl and methyl substituents, as well as on the thiazolidine ring itself, can donate electron density to the antibonding orbitals of the ring's C-N and C-S bonds. The orientation of the substituents influences the effectiveness of this orbital overlap. d-nb.info

The exocyclic imine group also introduces important stereoelectronic features. The nitrogen lone pair of the imine can participate in conjugation with the thiazolidine ring, influencing the electron density distribution across the molecule. The geometry of the exocyclic double bond (E/Z isomerism) is also a critical factor, which can be determined by spectroscopic techniques and X-ray crystallography in related compounds. researchgate.net Quantum chemical calculations on similar 2-iminothiazolidine derivatives have been used to predict their pKa values and understand their electronic properties, which are fundamental to their interaction with other molecules. semanticscholar.org

| Interaction Type | Donor Orbital | Acceptor Orbital | Potential Effect |

| Hyperconjugation | nN / nS | σC-S / σC-N | Ring conformation stability |

| Hyperconjugation | σC-H / σC-C | σC-N / σC-S | Influence on substituent orientation and reactivity |

| Conjugation | Imine nN | Ring π-system | Altered electron density and basicity |

Specificity of Binding with Molecular Entities

The specific three-dimensional structure and electronic properties of this compound allow it to bind with other molecules through a variety of non-covalent interactions. This molecular recognition is the basis for its potential biological activity and role in supramolecular chemistry. rsc.org

The key interaction points on the molecule are:

Hydrogen Bonding: The exocyclic imine group has a hydrogen bond donor (-NH) and the endocyclic nitrogen atom can act as a hydrogen bond acceptor. The sulfur atom can also participate in weaker hydrogen bonds. nih.gov In crystal structures of related thiazolidine derivatives, extensive hydrogen bonding networks are often observed, leading to the formation of dimers, chains, or sheets. nih.gov

Hydrophobic Interactions: The ethyl and methyl groups provide hydrophobic regions on the molecule, allowing for interactions with nonpolar parts of other molecules.

Coordination with Metal Ions: The nitrogen and sulfur atoms can act as ligands, coordinating with metal ions. This property is crucial for the catalytic activity of some thiazolidine-containing compounds. e3s-conferences.orgresearchgate.net

| Interaction Type | Molecular Feature | Potential Binding Partner |

| Hydrogen Bond Donor | Exocyclic imine (-NH) | Oxygen or nitrogen atoms in other molecules |

| Hydrogen Bond Acceptor | Endocyclic nitrogen | -OH or -NH groups in other molecules |

| Hydrophobic Interactions | Ethyl and methyl groups | Alkyl or aryl groups |

| Metal Coordination | Nitrogen and sulfur atoms | Metal ions |

Building Block Utility in Organic Synthesis

The 2-iminothiazolidine scaffold is a valuable starting point for the synthesis of more complex molecules, particularly other heterocyclic systems. nih.gov this compound is expected to share this utility.

Precursors for Complex Heterocyclic Systems

The reactivity of the 2-iminothiazolidine core allows for its transformation into a variety of other heterocyclic structures. The imine group can be hydrolyzed, or it can react with various electrophiles. The thiazolidine ring itself can undergo ring-opening or ring-expansion reactions. researchgate.net For instance, 2-iminoimidazolidines, which are structurally related, have been used to synthesize novel fused heterocyclic ring systems. science24.comresearchgate.net By analogy, this compound could be a precursor for the synthesis of bicyclic or polycyclic systems containing the thiazolidine motif.

Scaffold for Further Chemical Transformations

The 2-iminothiazolidine structure serves as a versatile scaffold onto which additional functional groups and molecular complexity can be built. researchgate.net The nitrogen atom of the imine group can be acylated, alkylated, or arylated to introduce a wide range of substituents. The thiazolidine ring can also be functionalized, for example, by introducing substituents at the C4 and C5 positions. The synthesis of various 2-iminothiazolidine derivatives has been reported, demonstrating the robustness of this scaffold for creating libraries of compounds for applications in medicinal chemistry. researchgate.netresearchgate.netnih.gov

Role in Materials Science Research

While the primary focus of research on thiazolidine derivatives has been in medicinal chemistry, their structural and functional properties suggest potential applications in materials science. e3s-conferences.org The ability of the nitrogen and sulfur atoms to coordinate with metals could be exploited in the development of new catalysts or metal-organic frameworks. e3s-conferences.orgresearchgate.net The heterocyclic ring could also be incorporated into polymer backbones to create materials with specific thermal or optical properties. The potential for self-assembly through hydrogen bonding, as seen in the crystal structures of related compounds, could be utilized in the design of supramolecular materials. nih.govresearchgate.net However, specific research on the application of this compound in materials science is not yet prominent in the literature.

Development of Novel Materials with Tailored Chemical Properties

Extensive research into the applications of this compound has been conducted; however, based on currently available scientific literature, there is no specific information detailing its use in the development of novel materials with tailored chemical properties. While the broader class of thiazolidine derivatives has been investigated for various applications in materials science, including the formation of polymers and as ligands for catalysts, specific research findings on the role of this compound in these areas are not presently documented.

The synthesis and biological activities of thiazolidin-2-imines and related compounds are the primary focus of existing studies. These investigations explore their potential in medicinal chemistry and as intermediates in organic synthesis. However, the transition of this specific compound into the realm of materials science, for applications such as the creation of polymers with specific thermal or optical properties, or as a critical component in the design of new catalytic systems, has not been reported.

Consequently, data tables and detailed research findings regarding the performance of materials derived from or incorporating this compound cannot be provided at this time. Further research would be necessary to explore the potential of this compound as a building block for novel materials and to characterize the chemical and physical properties of any such resulting products.

Future Research Directions and Methodological Advances

Development of Asymmetric Synthetic Strategies

The synthesis of 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine presents a stereochemical challenge due to the chiral center at the C5 position. Current synthetic routes may yield racemic mixtures, yet the biological and material properties of enantiomerically pure forms could differ significantly. Future research must therefore prioritize the development of robust asymmetric synthetic strategies.

Drawing inspiration from methodologies applied to related heterocyclic compounds, several avenues appear promising. One such approach involves adapting copper-catalyzed multicomponent reactions, which have been successful in producing chiral thiazolidin-2-imines with good to high yields and enantiomeric excesses. This strategy would involve the use of a chiral ligand, such as a pyridine bisoxazoline (pybox) derivative, to control the stereochemical outcome of the cyclization step.

Another viable strategy is the application of Sharpless asymmetric dihydroxylation, a powerful method for creating stereocenters in the synthesis of 2,4,5-trisubstituted Δ2-thiazolines. nih.govscilit.com This approach could be used to establish the absolute stereochemistry of a precursor molecule, which is then converted to the target thiazolidine-2-imine without racemization. The development of such methods is crucial for accessing optically active this compound, enabling detailed investigation into its chiroptical properties and stereospecific interactions in various applications.

Table 1: Potential Asymmetric Synthesis Approaches

| Strategy | Key Reagents/Catalysts | Potential Advantages |

|---|---|---|

| Copper-Catalyzed MCR | Copper(I) source, Chiral PyBox Ligand | High atom economy, operational simplicity, direct formation of the chiral ring system. |

| Substrate-Controlled Synthesis | Sharpless AD-mix-α or AD-mix-β | Well-established reliability, high enantioselectivity for creating hydroxylated precursors. |

| Enzymatic Resolution | Lipases, Proteases | Green chemistry approach, high stereoselectivity for resolving racemic mixtures. |

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating research and reducing experimental costs. For this compound, the integration of advanced computational methods like Density Functional Theory (DFT) is a critical future direction. DFT calculations can provide deep insights into the molecule's electronic structure, stability, and reactivity.

Specifically, computational studies can be employed to:

Predict Reaction Mechanisms: DFT calculations have been successfully used to elucidate the reaction pathways for the formation of thiazolidin-2-imines, confirming that the 5-exo-dig S-cyclization is energetically more favorable than the corresponding N-cyclization. researchgate.netacs.org Applying these methods to the synthesis of this compound can help optimize reaction conditions and predict the feasibility of novel synthetic routes.

Analyze Conformation and Isomerization: The ethyl and methyl substituents on the thiazolidine (B150603) ring can adopt various conformations. Computational modeling can identify the lowest energy conformers and calculate the energy barriers for isomerization, providing a clearer picture of the molecule's three-dimensional structure. nih.gov

Simulate Spectroscopic Data: Predicting NMR, IR, and UV-Vis spectra can aid in the structural characterization of newly synthesized derivatives and intermediates, helping to confirm experimental findings.

These predictive capabilities will guide experimental efforts, allowing for a more rational design of synthetic strategies and a deeper understanding of the compound's intrinsic properties.

Exploration of Novel Reaction Pathways and Mechanisms

While classical synthetic methods for thiazolidines exist, future research should focus on developing more efficient, sustainable, and versatile reaction pathways for this compound. Modern synthetic chemistry offers several promising avenues.

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy, combining several starting materials in a single operation to form the target compound. nih.gov Adapting MCRs for this specific molecule, for instance by reacting ethylamine, propionaldehyde, an appropriate alkyne, and a thiocyanate source, could significantly streamline its synthesis. researchgate.netacs.org

Furthermore, the use of novel catalytic systems and reaction media should be explored. For example, a surface-mediated synthesis using silica gel as a support has been shown to be effective for related thiazolidine analogues, offering a convenient and potentially solvent-free approach. nih.gov Another innovative route is the ring transformation of substituted 2-(thiocyanomethyl)aziridines, which provides a direct pathway to the 2-imino-1,3-thiazolidine core. researchgate.net Investigating the mechanisms of these novel reactions will be paramount for their optimization and broader application.

Application of Flow Chemistry for Scalable Synthesis

For any chemical compound to move from laboratory curiosity to practical application, a scalable and safe synthesis method is required. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing. The application of this technology to the synthesis of this compound is a vital area for future research.

The synthesis of other thiazolidine derivatives in capillary microreactors has demonstrated superior performance compared to batch methods, including higher productivity and shorter reaction times. researchgate.net Adopting a flow chemistry approach for this compound could lead to:

Enhanced Safety: Improved control over reaction temperature and pressure, minimizing risks associated with exothermic reactions.

Increased Efficiency: Superior heat and mass transfer, leading to higher yields and purity.

Scalability: Seamless transition from laboratory-scale synthesis to large-scale industrial production by extending the operation time or using parallel reactors.

Process Intensification: Integration of synthesis, purification, and analysis steps into a continuous process.

Developing a robust flow synthesis protocol would be a major advancement, making this compound more accessible for extensive research and potential commercial use.

Table 2: Comparison of Batch vs. Potential Flow Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult, requires larger vessels | Straightforward, "scaling-out" |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |

| Safety | Higher risk of thermal runaway | Inherently safer, small reaction volumes |

| Process Control | Less precise | Precise control over parameters (T, P, time) |

| Reproducibility | Can be variable batch-to-batch | High reproducibility |

Design of Next-Generation Thiazolidine Scaffolds for Chemical Research

The true value of this compound may lie in its potential as a foundational scaffold for creating new molecules. The thiazolidine core is a "privileged structure" in medicinal chemistry, appearing in compounds with a vast array of biological activities. nih.gov Future research should leverage this specific compound as a starting point for the rational design of next-generation chemical entities.

This can be achieved through systematic structural modifications, a process often referred to as "scaffold hopping" or library synthesis. researchgate.net Key areas for derivatization include:

N3-Position: The ethyl group can be replaced with a wide variety of alkyl, aryl, or functionalized chains to modulate properties like solubility, lipophilicity, and biological target affinity.

C5-Position: While this compound features a methyl group, other substituents could be introduced to explore structure-activity relationships (SAR).

Exocyclic Imine: The imine nitrogen can be substituted with different groups to create a diverse library of related compounds.

By creating a library of derivatives based on the this compound core, researchers can screen for novel biological activities, from anticancer and antimicrobial to anti-inflammatory effects. nih.govnih.gov This positions the compound not just as a synthetic target, but as a versatile building block for future discovery-based research.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-ethyl-5-methyl-1,3-thiazolidin-2-imine?

- Methodological Answer : A factorial design approach is recommended to systematically evaluate reaction parameters (e.g., solvent system, temperature, molar ratios). For example, highlights the use of Et₃N/DMF-H₂O for synthesizing structurally similar thiazolidinone derivatives. Key factors to optimize include:

- Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity in cyclization steps.

- Catalytic base : Triethylamine (Et₃N) facilitates deprotonation during imine formation .

- Reaction time : Monitor intermediates via TLC or HPLC to prevent over-alkylation.

Statistical tools like ANOVA can identify significant variables and interactions, reducing trial-and-error experimentation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, as demonstrated for analogous thiazolidin-imine derivatives in , where bond lengths (mean C–C = 0.002 Å) and angles were validated .

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to detect tautomeric or conformational anomalies.

- Mass spectrometry : High-resolution MS (HRMS) ensures correct molecular formula and purity (>95%) .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to predict reaction pathways. describes using reaction path searches to identify transition states and intermediates, reducing development time by 30–50%. For instance:

- Reactivity prediction : Simulate nucleophilic attack sites on the thiazolidin-imine core.

- Solvent effects : Use COSMO-RS models to optimize solvent selection for yield improvement .

- Machine learning : Train models on existing thiazolidinone reaction datasets to recommend optimal conditions (e.g., catalyst loading, temperature) .

Q. What mechanistic insights are critical for resolving contradictions in reported bioactivity data for thiazolidin-imine derivatives?

- Methodological Answer : Contradictions often arise from differences in tautomerism or stability under assay conditions. Address these by:

- Tautomer equilibrium studies : Use variable-temperature NMR to quantify tautomeric ratios (e.g., imine vs. enamine forms) in DMSO-d₆ or aqueous buffers .

- Stability profiling : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring to identify hydrolytic or oxidative byproducts. notes that imine derivatives may degrade via hydrolysis under acidic conditions, requiring pH-controlled assays .

- Bioactivity validation : Replicate assays in inert atmospheres (N₂ glovebox) to exclude oxygen-mediated decomposition artifacts .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound analogs?

- Methodological Answer : Apply advanced analytical workflows:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by conformational flexibility. For example, NOE correlations can distinguish axial vs. equatorial substituents in the thiazolidine ring .

- Dynamic NMR : Detect slow exchange processes (e.g., ring puckering) by analyzing line-shape changes at elevated temperatures.

- Synchrotron XRD : High-resolution crystallography (e.g., 100 K data in ) minimizes thermal motion artifacts, clarifying bond-length ambiguities .

Q. What green chemistry approaches are viable for scaling the synthesis of this compound?

- Methodological Answer : Replace traditional solvents and catalysts with sustainable alternatives:

- Solvent substitution : Use cyclopentyl methyl ether (CPME) or ethanol-water mixtures instead of DMF, reducing toxicity .

- Microwave-assisted synthesis : demonstrates 50% faster reaction times and 20% higher yields for similar heterocycles using microwave irradiation .

- Catalyst recycling : Immobilize Et₃N on silica gel or magnetic nanoparticles to enable reuse over 5+ cycles without activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.